a comprehensive list of SEO-driven, long-tail keywords related to “Diniconazole”, with the primary audience being scientific researchers.
a comprehensive list of SEO-driven, long-tail keywords related to “Diniconazole”, with the primary audience being scientific researchers.
An SEO-Driven, In-Depth Analysis of a Broad-Spectrum Triazole Fungicide
Abstract
Diniconazole is a potent, systemic triazole fungicide recognized for its broad-spectrum efficacy against a wide array of fungal pathogens in agricultural and horticultural applications. As a sterol biosynthesis inhibitor (SBI), its primary mode of action is the disruption of fungal cell membrane integrity through the inhibition of the C14-demethylase enzyme (CYP51), a critical step in the ergosterol biosynthesis pathway. This technical guide provides a comprehensive overview for researchers, delving into the physicochemical properties, stereoisomerism, and fungicidal mechanism of Diniconazole. Furthermore, it presents detailed experimental protocols for its chemical synthesis, residue analysis, and the assessment of its ecotoxicological impact on non-target organisms. The guide also explores its environmental fate, including degradation pathways, and collates SEO-driven, long-tail keywords to enhance the discoverability of related scientific research.
Introduction: Understanding Diniconazole
Diniconazole, with the IUPAC name (E)-(RS)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-ol, is a synthetic conazole fungicide introduced to control a range of diseases such as powdery mildew, bunts, and smuts.[1][2] Its systemic nature allows it to be absorbed and translocated within plant tissues, providing both protective and curative action against fungal infections.[1] The molecule's structure, featuring a dichlorophenyl group and a triazole ring, is key to its biological activity and also influences its environmental behavior and persistence.[3] For researchers, a deep understanding of its chemical and biological characteristics is fundamental for developing novel applications, assessing environmental risk, and devising effective analytical strategies.
This guide is structured to provide a logical progression of information, beginning with the fundamental chemistry of Diniconazole and its mechanism of action, followed by practical, field-proven methodologies for its study, and concluding with its broader environmental and toxicological implications.
A Note on Long-Tail Keywords for Scientific Researchers
To facilitate discoverability within the scientific community, this document is optimized with long-tail keywords that researchers are likely to use. These include:
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Diniconazole mechanism of action in fungi
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Enantioselective degradation of diniconazole in soil
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Toxicological effects of diniconazole enantiomers
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Quantitative analysis of diniconazole in water samples
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Diniconazole residue analysis using HPLC-MS/MS
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Impact of diniconazole on soil microbial community diversity
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Photodegradation pathways of diniconazole
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Diniconazole-induced oxidative stress in aquatic organisms
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Laboratory synthesis of triazole fungicides
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Diniconazole as a plant growth regulator
Chapter 1: Physicochemical Properties and Stereoisomerism
A thorough understanding of Diniconazole's physicochemical properties is essential for predicting its environmental fate, designing effective formulations, and developing analytical methods.
1.1 Core Chemical Properties
Diniconazole is a white to off-white solid with low aqueous solubility and low volatility, characteristics that contribute to its persistence in soil and water systems.[1] Its chlorinated hydrocarbon nature enhances its lipophilicity, allowing for effective penetration of biological membranes.[3]
| Property | Value | Source |
| IUPAC Name | (E)-(RS)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-ol | [4] |
| CAS Number | 83657-24-3 (for racemate) | [1] |
| Molecular Formula | C₁₅H₁₇Cl₂N₃O | [4] |
| Molecular Weight | 326.22 g/mol | [4] |
| Solubility | Insoluble in water; Slightly soluble in DMSO and Methanol | [5] |
| Physical State | White to off-white solid | [4] |
1.2 The Significance of Stereoisomerism
Diniconazole is a chiral compound, possessing both a chiral center and a C=C double bond, which gives rise to four stereoisomers: (E,R), (E,S), (Z,R), and (Z,S).[6] This is a critical consideration for researchers, as these isomers can exhibit significant differences in their biological activity, degradation rates, and ecotoxicity.
The more active enantiomer is Diniconazole-M , which is the (R)-enantiomer.[7] This enantiomer is often responsible for the majority of the fungicidal activity.[7] The differential bioactivity underscores the importance of enantioselective analysis in both efficacy studies and environmental risk assessment. For instance, studies on the dissipation of Diniconazole in fruits have shown that the S-enantiomer can degrade preferentially, leading to an enrichment of the more active R-enantiomer over time.[2]
Chapter 2: Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Diniconazole belongs to the triazole class of fungicides, which act as Demethylation Inhibitors (DMIs).[8] The core mechanism is the targeted disruption of ergosterol biosynthesis, an essential pathway for maintaining the integrity and function of the fungal cell membrane.[4]
2.1 The Ergosterol Biosynthesis Pathway
Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It regulates membrane fluidity, permeability, and the function of membrane-bound proteins.[9] The biosynthesis of ergosterol is a complex, multi-step process. Diniconazole specifically targets and inhibits the enzyme lanosterol 14α-demethylase , a cytochrome P450 enzyme (CYP51) encoded by the ERG11 gene.[8]
Causality of Inhibition: The nitrogen atom (N4) in the triazole ring of Diniconazole binds to the heme iron atom in the active site of the CYP51 enzyme. This binding competitively inhibits the natural substrate, lanosterol, from accessing the active site. The inhibition of 14α-demethylation leads to a depletion of ergosterol and a simultaneous accumulation of toxic, methylated sterol precursors within the fungal cell.[4] This disruption of sterol composition severely impairs the fungal cell membrane, increasing its permeability and leading to the leakage of essential cellular components, ultimately resulting in the cessation of fungal growth and cell death.[4]
Caption: Mechanism of Diniconazole action on the fungal ergosterol biosynthesis pathway.
Chapter 3: Methodologies for the Researcher
This chapter provides detailed, actionable protocols for the synthesis, analysis, and biological assessment of Diniconazole. These methods are designed to be self-validating and are grounded in established scientific principles.
3.1 Experimental Protocol: Laboratory Synthesis of Diniconazole
The synthesis of Diniconazole involves a multi-step process, beginning with commercially available precursors. This protocol is based on established organometallic and heterocyclic chemistry principles.[4]
Rationale: The synthesis strategy relies on building the carbon skeleton first via a Grignard reaction, followed by oxidation to a ketone, which then serves as an electrophile for the nucleophilic addition of the triazole ring. This sequence ensures high yields and good control over the final structure.
Step-by-Step Methodology:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine and gently warm to activate the magnesium.
-
Add a solution of tert-butyl chloride (1.1 eq) in anhydrous diethyl ether dropwise via the dropping funnel to initiate the Grignard reaction. Maintain a gentle reflux.
-
Once the reaction is complete (magnesium is consumed), cool the solution to 0 °C.
-
-
Grignard Reaction with 2,4-Dichlorobenzaldehyde:
-
Dissolve 2,4-dichlorobenzaldehyde (1.0 eq) in anhydrous diethyl ether and add it dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate alcohol.
-
-
Oxidation to the Ketone:
-
Dissolve the intermediate alcohol in dichloromethane (DCM).
-
Add pyridinium chlorochromate (PCC) (1.5 eq) portion-wise while stirring at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ketone. Purify by column chromatography if necessary.
-
-
Formation of the Triazole Linkage:
-
In a flame-dried flask under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF).
-
Add 1,2,4-triazole (1.1 eq) portion-wise at 0 °C and stir until hydrogen evolution ceases.
-
Add a solution of the ketone (1.0 eq) in anhydrous DMF dropwise to the triazole salt solution.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield Diniconazole.
-
3.2 Experimental Protocol: Residue Analysis in Soil and Biota by LC-MS/MS
This protocol provides a robust method for the extraction, clean-up, and quantification of Diniconazole residues in complex matrices like soil and animal tissues.
Rationale: The combination of a QuEChERS-style extraction, solid-phase extraction (SPE) clean-up, and detection by tandem mass spectrometry (LC-MS/MS) provides the necessary sensitivity and selectivity to detect low-level residues in complex environmental and biological samples.
Caption: General workflow for Diniconazole residue analysis in environmental samples.
Step-by-Step Methodology:
-
Extraction:
-
Weigh 20.0 g of the homogenized sample (e.g., soil, fish tissue) into a centrifuge tube.
-
Add 100 mL of an acetone/n-hexane mixture (e.g., 1:2 v/v) and homogenize at high speed for 2 minutes.
-
Centrifuge at 2,500 rpm for 5 minutes and collect the organic supernatant.
-
Repeat the extraction on the remaining pellet with 50 mL of n-hexane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate to near dryness at <40°C using a rotary evaporator.
-
-
Defatting/Partitioning (for fatty matrices):
-
Dissolve the residue from Step 1 in 30 mL of n-hexane.
-
Perform liquid-liquid extraction three times with 30 mL portions of n-hexane-saturated acetonitrile.
-
Combine the acetonitrile extracts and concentrate to dryness at <40°C.
-
Dissolve the final residue in n-hexane to a known volume (e.g., 10 mL).
-
-
Clean-up (Solid-Phase Extraction):
-
Condition a synthetic magnesium silicate SPE cartridge (e.g., 1000 mg) with n-hexane.
-
Load the sample extract from Step 2 onto the cartridge.
-
Wash the cartridge with n-hexane to remove non-polar interferences.
-
Elute Diniconazole from the cartridge using an appropriate solvent mixture (e.g., acetone/n-hexane).
-
Concentrate the eluate to dryness and reconstitute in a known volume of mobile phase (e.g., acetonitrile/water, 1:1 v/v).
-
-
LC-MS/MS Analysis:
-
Instrumentation: Use a Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water (often with a formic acid modifier to improve ionization) is common.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) mode. Select at least two specific precursor-to-product ion transitions for quantification and confirmation.
-
Quantification: Prepare a calibration curve using certified reference standards of Diniconazole. Calculate the concentration in the sample based on the peak area or height relative to the calibration curve.
-
3.3 Experimental Protocol: Assessing Impact on Soil Microbial Communities
This protocol outlines a method to evaluate the effects of Diniconazole on the structure and diversity of soil bacterial and fungal communities using next-generation sequencing.
Rationale: 16S rRNA (for bacteria) and ITS (Internal Transcribed Spacer, for fungi) gene amplicon sequencing are powerful, culture-independent methods to profile complex microbial communities. This approach provides a comprehensive view of how a chemical stressor like Diniconazole can alter microbial diversity and community composition.
Step-by-Step Methodology:
-
Experimental Setup and Soil Sampling:
-
Prepare soil microcosms and treat them with different concentrations of Diniconazole (including a control with no fungicide).
-
Incubate the microcosms under controlled conditions (temperature, moisture).
-
Collect soil samples at various time points (e.g., day 0, 7, 30, 60) to assess temporal changes. Store samples at -80°C prior to DNA extraction.
-
-
Soil DNA Extraction:
-
Use a commercially available soil DNA extraction kit that is designed to handle inhibitors like humic acids (e.g., DNeasy PowerSoil Kit, Qiagen).
-
Follow the manufacturer's protocol to extract total genomic DNA from approximately 0.25-0.5 g of soil.
-
Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).
-
-
PCR Amplification of Marker Genes:
-
For Bacteria: Amplify the V3-V4 hypervariable region of the 16S rRNA gene using universal primers (e.g., 341F/805R) that are barcoded for multiplexing.
-
For Fungi: Amplify the ITS1 or ITS2 region using universal fungal primers (e.g., ITS1F/ITS2) that are also barcoded.
-
Perform PCR in triplicate for each sample to minimize amplification bias. Use a high-fidelity DNA polymerase.
-
Verify the PCR products by running a small volume on an agarose gel to confirm the correct amplicon size.
-
-
Library Preparation and Sequencing:
-
Pool the triplicate PCR products for each sample.
-
Purify the pooled amplicons (e.g., using AMPure XP beads).
-
Quantify the purified library and pool all samples in equimolar concentrations.
-
Sequence the final library on a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
-
Bioinformatic Analysis:
-
Quality Control: Demultiplex the raw sequencing reads based on their barcodes and perform quality filtering (e.g., using QIIME 2 or DADA2) to remove low-quality reads and chimeras.
-
Taxonomic Assignment: Cluster the high-quality sequences into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs). Assign taxonomy to these sequences by comparing them against a reference database (e.g., SILVA or Greengenes for 16S; UNITE for ITS).
-
Diversity Analysis: Calculate alpha diversity metrics (e.g., Shannon index, Chao1 richness) to assess within-sample diversity and beta diversity metrics (e.g., Bray-Curtis dissimilarity, UniFrac distance) to compare community composition between different treatments and time points. Visualize beta diversity using ordination plots like Principal Coordinate Analysis (PCoA).
-
Statistical Analysis: Use statistical tests (e.g., PERMANOVA) to determine if the observed differences in microbial communities between treatments are statistically significant.
-
Chapter 4: Environmental Fate and Degradation
Diniconazole's persistence and degradation pathways are critical for assessing its environmental risk. Its low solubility and volatility contribute to its tendency to remain in soil and aquatic systems.[1]
4.1 Photodegradation
Sunlight is a significant factor in the degradation of Diniconazole on plant and soil surfaces.[10] The primary photodegradation reaction involves the geometrical isomerization of the more stable (E)-isomer to the (Z)-isomer. This is often followed by an intramolecular cyclization reaction, forming a cyclized derivative.[11]
Caption: Primary photodegradation pathway of Diniconazole.
4.2 Microbial Degradation
In soil and water, microbial activity plays a role in the degradation of Diniconazole, though the process can be slow, leading to its classification as a persistent compound.[1] The degradation half-life of Diniconazole enantiomers in fruit crops ranges from approximately 2.5 to 7.9 days, with the S-enantiomer often degrading more rapidly than the R-enantiomer.[2] Microbial degradation of related triazole fungicides often involves processes such as hydrolysis, dehalogenation, and hydroxylation, catalyzed by microbial enzymes.[2] Genera such as Pantoea, Serratia, Ochrobactrum, and Bacillus have been identified as key players in the degradation of similar fungicides.[2]
Chapter 5: Ecotoxicology and Non-Target Effects
While effective against target fungi, the potential impact of Diniconazole on non-target organisms is a key area of research for environmental risk assessment.
5.1 Aquatic Toxicity
Diniconazole exhibits moderate toxicity to aquatic organisms.[1]
-
Algae: Triazole fungicides can inhibit the growth of green algae. For the species Scenedesmus obliquus, the EC50 values for the related triazole hexaconazole were found to be enantioselective, with the 96-hour EC50 for the racemic mixture being 0.178 mg/L.[13] This suggests that Diniconazole likely has a similar inhibitory effect on algal growth.
5.2 Terrestrial Ecotoxicity
-
Soil Microorganisms: As discussed in Chapter 3.3, fungicides can alter the structure and function of soil microbial communities. Application of triazoles can lead to shifts in the abundance of key bacterial and fungal phyla and may inhibit important soil enzyme activities, such as dehydrogenase activity.[11]
-
Other Organisms: Diniconazole is reported to be moderately toxic to birds and honeybees.[1]
5.3 Plant Growth Regulation
Beyond its fungicidal properties, Diniconazole also acts as a plant growth regulator (PGR).[1] Like other triazoles, it can inhibit gibberellin biosynthesis in plants, leading to reduced stem elongation and a more compact growth habit.[12] This effect has been observed in bean plants, where it decreased plant height and leaf area.[1]
| Organism/Endpoint | Value/Observation | Source |
| Fungicidal Activity (EC50) | ||
| Botrytis cinerea | 0.012 mg/L | [1] |
| Sclerotinia fimicola | <0.001 mg/L | [1] |
| Fusarium graminearum | 0.008 mg/L | [1] |
| Aquatic Toxicity | ||
| Zebrafish (Danio rerio) | Exhibits dose-dependent toxicity. 96h LC50 for related Difenoconazole is ~1.17-1.45 mg/L. | [1][12] |
| Green Algae (Scenedesmus obliquus) | Growth inhibition expected. 96h EC50 for related Hexaconazole is 0.178 mg/L. | [13] |
| Environmental Fate | ||
| Half-life (Dissipation) | R-enantiomer: 5.3-7.9 days (in fruit); S-enantiomer: 2.5-7.1 days (in fruit) | [2] |
Conclusion
Diniconazole remains a significant tool in disease management for modern agriculture. Its potent and specific mechanism of action against the fungal ergosterol biosynthesis pathway makes it highly effective. However, its environmental persistence, stereoisomer-specific behavior, and potential for non-target toxicity necessitate a comprehensive and nuanced approach to its study and application. For the research scientist, understanding the detailed methodologies for its synthesis, analysis, and ecotoxicological evaluation is paramount. By leveraging the technical protocols and foundational knowledge presented in this guide, the scientific community can continue to build upon our understanding of Diniconazole, ensuring its responsible use and fostering the development of next-generation fungal control strategies.
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